molecular formula C3H9PPd B12554854 Palladium;trimethylphosphane CAS No. 143470-19-3

Palladium;trimethylphosphane

Cat. No.: B12554854
CAS No.: 143470-19-3
M. Wt: 182.50 g/mol
InChI Key: WOBNFYCMHDYHMT-UHFFFAOYSA-N
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Description

Palladium;trimethylphosphane is a coordination compound consisting of palladium metal and trimethylphosphane ligands. This compound is widely used in various chemical reactions, particularly in catalysis, due to its unique properties. Palladium is a transition metal known for its excellent catalytic abilities, while trimethylphosphane is an organophosphorus compound that acts as a ligand, stabilizing the palladium center and enhancing its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palladium;trimethylphosphane can be synthesized through several methods. One common approach involves the reaction of palladium(II) chloride with trimethylphosphane in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere to prevent oxidation. The general reaction is as follows:

PdCl2+2PMe3+reducing agentPd(PMe3)2+2HCl\text{PdCl}_2 + 2 \text{PMe}_3 + \text{reducing agent} \rightarrow \text{Pd(PMe}_3\text{)}_2 + 2 \text{HCl} PdCl2​+2PMe3​+reducing agent→Pd(PMe3​)2​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solvents like tetrahydrofuran (THF) or dichloromethane can facilitate the reaction, and the product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Palladium;trimethylphosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form palladium(II) complexes.

    Reduction: It can be reduced to form palladium(0) species.

    Substitution: Ligands in the compound can be substituted with other ligands, altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, alkylating agents, and reducing agents like sodium borohydride. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically biaryl compounds, while in hydrogenation reactions, the products are reduced organic molecules.

Scientific Research Applications

Palladium;trimethylphosphane has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Palladium-based compounds are being explored for their potential anticancer properties, as they can interact with DNA and inhibit cell proliferation.

    Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of palladium;trimethylphosphane involves the coordination of the trimethylphosphane ligands to the palladium center, which stabilizes the metal and enhances its catalytic activity. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    Palladium;triphenylphosphane: Similar to palladium;trimethylphosphane but with bulkier ligands, affecting its steric and electronic properties.

    Palladium;triethylphosphane: Another similar compound with slightly different ligand properties.

    Palladium;tricyclohexylphosphane: Features even bulkier ligands, providing different reactivity and selectivity.

Uniqueness

This compound is unique due to its balance of steric and electronic properties, making it highly effective in a wide range of catalytic reactions. Its relatively small ligands allow for multiple coordination sites on the palladium center, enhancing its versatility as a catalyst.

Properties

CAS No.

143470-19-3

Molecular Formula

C3H9PPd

Molecular Weight

182.50 g/mol

IUPAC Name

palladium;trimethylphosphane

InChI

InChI=1S/C3H9P.Pd/c1-4(2)3;/h1-3H3;

InChI Key

WOBNFYCMHDYHMT-UHFFFAOYSA-N

Canonical SMILES

CP(C)C.[Pd]

Origin of Product

United States

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